Comparative Cytotoxicity of Intermedine N-oxide vs. Parent Alkaloid Intermedine in Human Hepatocytes
In a direct head-to-head comparison using human hepatocyte-derived (HepD) cells, Intermedine N-oxide (ImNO) demonstrated a statistically significant lower cytotoxic potency than its parent alkaloid, intermedine (Im) [1]. The half-maximal inhibitory concentration (IC50) for ImNO was measured at 257.98 μM, compared to an IC50 of 239.39 μM for Im, indicating a 7.8% reduction in toxicity in its N-oxide form [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 257.98 μM (HepD cells) |
| Comparator Or Baseline | Intermedine (Im) IC50: 239.39 μM (HepD cells) |
| Quantified Difference | 7.8% higher IC50 (lower toxicity) for Intermedine N-oxide |
| Conditions | Human hepatocyte-derived (HepD) cells, 24 h exposure, CCK-8 assay |
Why This Matters
This data is critical for toxicology studies, as it confirms the need for the N-oxide standard specifically, rather than the parent alkaloid, to accurately assess the risk profile of plant materials containing the N-oxide form.
- [1] Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins (Basel). 2021 Nov 28;13(12):849. Table 1. View Source
